Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-
Description
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring. This compound is part of a broader class of oxazolidines, which are valued in medicinal chemistry, agrochemicals, and asymmetric synthesis due to their structural versatility .
Properties
IUPAC Name |
4,4-dimethyl-2-propan-2-yl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)7-9-8(3,4)5-10-7/h6-7,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVIDCYJNFQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CO1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292424 | |
| Record name | 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-23-2 | |
| Record name | NSC82452 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminoalcohols with aldehydes or ketones . This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. Another method involves the use of multicomponent reactions, such as metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
In industrial settings, the production of oxazolidine,4,4-dimethyl-2-(1-methylethyl)- often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of chiral amino alcohols derived from the reduction of amino acids is also common, allowing for the production of chiral oxazolidines .
Chemical Reactions Analysis
Types of Reactions
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolidinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Secondary amines
Substitution: N-substituted oxazolidines
Scientific Research Applications
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine,4,4-dimethyl-2-(1-methylethyl)- involves its ability to form stable intermediates and transition states during chemical reactions. The nitrogen and oxygen atoms in the ring structure facilitate various catalytic processes, making it a valuable compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxazolidine ring .
Comparison with Similar Compounds
Key Observations :
- Stereoselectivity: Compound 6b demonstrates high enantioselectivity (dr=95:5), attributed to its chiral azetidine-phenylethyl substituent.
- Functional Groups: The presence of a ketone in 4,4-dimethyl-2-oxazolidinone enhances electrophilicity, making it more reactive in nucleophilic additions compared to the saturated oxazolidine ring of the target compound .
Physicochemical Properties
| Property | Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- | 3-Dichloroacetyl Oxazolidine Derivatives | 4,4-Dimethyl-2-oxazolidinone |
|---|---|---|---|
| Melting Point | Not reported | 120–150°C (varies with substituents) | ~85–90°C (literature) |
| Solubility | Likely lipophilic (due to isopropyl) | Moderate in polar solvents | High in polar aprotic solvents |
| Crystal Packing | Intramolecular C–H⋯N interactions (inferred) | Intermolecular halogen bonding | Hydrogen-bonded networks |
Key Observations :
- Lipophilicity : The isopropyl group in the target compound likely increases lipophilicity, enhancing membrane permeability compared to polar derivatives like 3-dichloroacetyl oxazolidines .
- Crystal Interactions : Similar to oxazolidine derivatives in , the target compound may exhibit intramolecular C–H⋯N interactions, stabilizing its conformation .
Biological Activity
Oxazolidine, 4,4-dimethyl-2-(1-methylethyl)-, a member of the oxazolidine family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, insecticidal, and potential therapeutic effects.
Chemical Structure and Properties
The compound is characterized by its oxazolidine ring structure with two methyl groups and an isopropyl group at the 4 and 2 positions, respectively. This unique configuration contributes to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxazolidine derivatives:
- Antitubercular Activity : Research indicates that certain oxazolidine derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds derived from oxazolidines were screened for antimycobacterial activity, showing up to 98% inhibition at specific concentrations .
- Broad-spectrum Antimicrobial Effects : A study demonstrated that oxazolidinone derivatives were effective against various bacteria and fungi. The most active compounds achieved notable inhibition rates in preliminary screenings .
Insecticidal and Herbicidal Properties
Oxazolidine compounds have also been investigated for their insecticidal and herbicidal activities :
- Insecticidal Activity : Several derivatives have shown effectiveness against agricultural pests. The mechanisms of action typically involve disrupting normal physiological functions in insects .
- Herbicidal Effects : Some studies suggest that oxazolidines can inhibit plant growth through various biochemical pathways, making them potential candidates for herbicide development .
Toxicological Profile
The safety profile of oxazolidine is crucial for its application:
- Acute Toxicity : Studies on 4,4-dimethyloxazolidine indicate moderate acute toxicity with an LD50 ranging between 950 to 1308 mg/kg in rats. Dermal exposure also revealed low to moderate toxicity levels .
- Chronic Effects : Long-term studies suggest minimal chronic health hazards under expected usage scenarios. The compound does not appear to cause developmental effects or significant reproductive toxicity .
Case Studies and Research Findings
- Study on Antimycobacterial Activity :
- Toxicological Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4,4-dimethyl-2-(1-methylethyl)oxazolidine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves cyclization of β-amino alcohols with carbonyl compounds. For example, reacting 2-amino-2-methylpropanol with isopropyl ketone under acid catalysis (e.g., HCl or H₂SO₄) can yield the target compound. Optimization can be achieved via orthogonal experimental design (e.g., varying temperature, catalyst concentration, and reaction time) to identify dominant factors . Post-synthesis purification via recrystallization (methanol/ethanol) or column chromatography is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxazolidine derivative?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For instance, the isopropyl group’s methyl protons appear as a doublet (δ ~1.0–1.2 ppm), while oxazolidine ring protons resonate at δ 3.5–4.5 ppm .
- FT-IR : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and N-C (amide I band, ~1650 cm⁻¹) validate ring formation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL Multiphysics) model transition states and thermodynamic stability. AI-driven platforms like smart laboratories automate parameter adjustments (e.g., solvent polarity, temperature) to predict reaction outcomes .
Advanced Research Questions
Q. What strategies resolve contradictions in experimental data between theoretical predictions and observed reaction yields?
- Methodological Answer :
- Sensitivity Analysis : Use factorial design (e.g., 2^k designs) to isolate variables causing discrepancies (e.g., catalyst deactivation, solvent impurities) .
- Cross-Validation : Compare DFT-predicted activation energies with experimental kinetics (e.g., Arrhenius plots). Discrepancies may indicate unaccounted steric effects or solvent interactions .
- Meta-Analysis : Review literature on analogous oxazolidine derivatives to identify systemic trends (e.g., ring strain vs. substituent bulk) .
Q. How can membrane separation technologies enhance the scalability of this compound’s synthesis?
- Methodological Answer :
- Nanofiltration Membranes : Separate unreacted precursors (e.g., β-amino alcohols) from the product using size-exclusion principles. Optimize pore size (1–5 nm) and transmembrane pressure via CRDC subclass RDF2050104 protocols .
- Simulated Moving Bed (SMB) Chromatography : Continuous separation improves throughput. Model adsorption isotherms using Langmuir equations .
Q. What advanced statistical methods are suitable for optimizing multi-step syntheses involving this oxazolidine derivative?
- Methodological Answer :
- Response Surface Methodology (RSM) : Design a central composite design (CCD) to map nonlinear relationships between variables (e.g., pH, stoichiometry) and yield .
- Machine Learning : Train neural networks on historical reaction data to predict optimal conditions (e.g., random forest algorithms for impurity control) .
Q. How do steric effects of the 4,4-dimethyl and isopropyl groups influence regioselectivity in ring-opening reactions?
- Methodological Answer :
- Steric Maps : Generate 3D molecular models (e.g., Avogadro) to quantify substituent bulk. Compare with experimental regioselectivity data (e.g., nucleophilic attack at less hindered sites) .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition-state geometry. A higher KIE (>2) suggests significant steric hindrance .
Data Management & Safety
Q. What protocols ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp raw data (e.g., NMR spectra) and experimental parameters .
- Encryption & Access Controls : Follow CRDC RDF2050108 guidelines for secure data storage and sharing .
Q. How should researchers handle air-sensitive intermediates during synthesis?
- Methodological Answer :
- Schlenk Line Techniques : Conduct reactions under inert gas (N₂/Ar) using vacuum-tight glassware .
- Safety Training : Mandatory compliance with Chemical Hygiene Plan protocols (e.g., courses numbered above CHEM 698) for advanced labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
